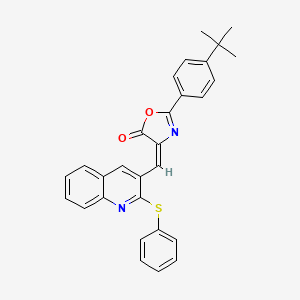
N-(3-nitrophenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-nitrophenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as NPOX, is a small molecule compound that has been widely studied for its potential applications in scientific research. NPOX has a unique chemical structure that makes it a promising tool for studying various biological processes.
作用機序
The mechanism of action of N-(3-nitrophenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamide involves its ability to inhibit the activity of specific enzymes. It has been shown to bind to the active site of enzymes and prevent their activity. This compound has also been shown to selectively bind to certain cell types, which allows for targeted imaging and labeling.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, which can affect various cellular processes. This compound has also been shown to selectively label certain cell types, which can be useful for studying cellular processes and identifying specific cell types.
実験室実験の利点と制限
One of the main advantages of N-(3-nitrophenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamide is its unique chemical structure, which allows for targeted labeling and imaging of specific cell types. It has also been shown to have potent inhibitory effects on specific enzymes, which can be useful for studying various cellular processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-(3-nitrophenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamide. One area of research could be to further investigate its potential applications as a fluorescent probe for imaging biological structures. Another area of research could be to explore its potential as an inhibitor of specific enzymes involved in various cellular processes. Additionally, further studies could be conducted to investigate the potential toxicity of this compound and to develop safer alternatives for use in scientific research.
Conclusion:
In conclusion, this compound, or this compound, is a small molecule compound that has been widely studied for its potential applications in scientific research. Its unique chemical structure allows for targeted labeling and imaging of specific cell types, and its inhibitory effects on specific enzymes make it a promising tool for studying various cellular processes. While there are limitations to its use, further research on this compound could lead to new insights into biological processes and the development of new tools for scientific research.
合成法
The synthesis of N-(3-nitrophenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamide involves a series of chemical reactions that result in the formation of the final compound. The first step involves the synthesis of 3-(pyridin-4-yl)-1,2,4-oxadiazole-5-carboxylic acid, which is then reacted with 3-nitrophenylacetic acid to form this compound. The reaction is carried out in the presence of a coupling agent and a base, and the final product is purified using column chromatography.
科学的研究の応用
N-(3-nitrophenyl)-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)propanamide has been widely used in scientific research for its potential applications in studying various biological processes. It has been shown to inhibit the activity of several enzymes, including proteases and kinases, which are involved in various cellular processes. This compound has also been used as a fluorescent probe for imaging biological structures and has been shown to selectively label certain cell types.
特性
IUPAC Name |
N-(3-nitrophenyl)-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O4/c22-14(18-12-2-1-3-13(10-12)21(23)24)4-5-15-19-16(20-25-15)11-6-8-17-9-7-11/h1-3,6-10H,4-5H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDOFLGWQWAADO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCC2=NC(=NO2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7697363.png)
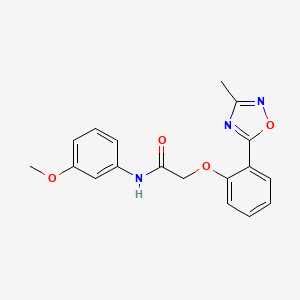
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide](/img/structure/B7697378.png)


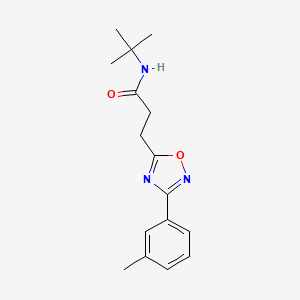
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B7697409.png)
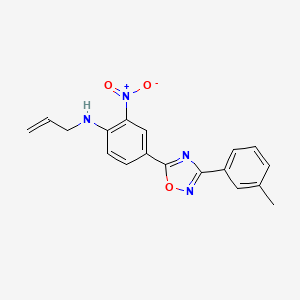

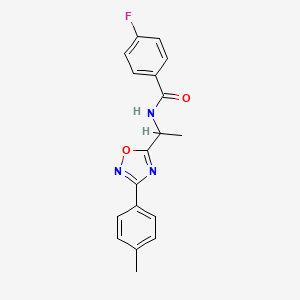
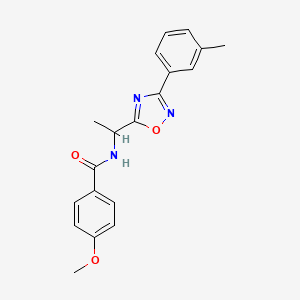
![N-({N'-[(Z)-(3-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B7697450.png)

